(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1396760-43-2
VCID: VC5206679
InChI: InChI=1S/C17H19N5OS2/c1-11-18-19-16(25-11)12-5-7-22(8-6-12)17(23)14-10-13(20-21(14)2)15-4-3-9-24-15/h3-4,9-10,12H,5-8H2,1-2H3
SMILES: CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4
Molecular Formula: C17H19N5OS2
Molecular Weight: 373.49

(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

CAS No.: 1396760-43-2

Cat. No.: VC5206679

Molecular Formula: C17H19N5OS2

Molecular Weight: 373.49

* For research use only. Not for human or veterinary use.

(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone - 1396760-43-2

Specification

CAS No. 1396760-43-2
Molecular Formula C17H19N5OS2
Molecular Weight 373.49
IUPAC Name [4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone
Standard InChI InChI=1S/C17H19N5OS2/c1-11-18-19-16(25-11)12-5-7-22(8-6-12)17(23)14-10-13(20-21(14)2)15-4-3-9-24-15/h3-4,9-10,12H,5-8H2,1-2H3
Standard InChI Key KGFVZVDKYVEZLY-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises a central piperidine ring substituted at the 4-position with a 5-methyl-1,3,4-thiadiazole moiety. The piperidine’s nitrogen is further functionalized via a methanone bridge to a 1-methyl-3-(thiophen-2-yl)-1H-pyrazole group. This arrangement confers both rigidity and electronic diversity, critical for interactions with biological targets .

Molecular Formula and Weight

  • Molecular Formula: C17H20N4OS2\text{C}_{17}\text{H}_{20}\text{N}_4\text{OS}_2

  • Molecular Weight: 368.49 g/mol .

Key Structural Features

  • Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity.

  • Piperidine Scaffold: A six-membered amine ring that improves solubility and facilitates membrane permeability .

  • Pyrazole-Thiophene Hybrid: A fused heterocyclic system contributing to π-π stacking interactions and selectivity in enzyme inhibition .

Synthetic Methodologies

General Synthesis Strategy

The synthesis typically involves multi-step reactions, as exemplified by analogous compounds in the literature :

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

  • Piperidine Substitution: Nucleophilic substitution or coupling reactions to introduce the thiadiazole group at the piperidine’s 4-position .

  • Methanone Bridge Installation: Friedel-Crafts acylation or Ullmann-type coupling to attach the pyrazole-thiophene moiety .

Example Reaction Scheme

\ceThiosemicarbazide+RCOOH>[H+]Thiadiazole\ce{Thiosemicarbazide + RCOOH ->[H^+] Thiadiazole} \cePiperidine+Thiadiazole>[CouplingAgent]4(Thiadiazol2yl)piperidine\ce{Piperidine + Thiadiazole ->[Coupling Agent] 4-(Thiadiazol-2-yl)piperidine} \ce4(Thiadiazol2yl)piperidine+PyrazoleThiopheneCarbonyl>[Base]FinalProduct\ce{4-(Thiadiazol-2-yl)piperidine + Pyrazole-Thiophene Carbonyl ->[Base] Final Product}

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, structural analogs like (2-hydroxy-5-methyl-phenyl)-(1H-pyrazol-4-yl)-methanone hemihydrate exhibit monoclinic crystal systems (P21/cP2_1/c) with unit cell parameters a=4.9681(4)a = 4.9681(4) Å, b=32.634(4)b = 32.634(4) Å, c=6.2373(10)c = 6.2373(10) Å, and β=96.244(10)\beta = 96.244(10)^\circ) . Such data suggest non-coplanar arrangements of aromatic systems, likely conserved in the target compound due to steric and electronic similarities .

Biological Activity and Mechanistic Insights

Protein Tyrosine Phosphatase (PTP) Inhibition

Compounds bearing thiadiazole and piperidine motifs, such as (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone, demonstrate potent PTP inhibitory activity (IC50_{50} values in the nanomolar range). The target compound’s thiophene and pyrazole groups may enhance binding to PTP’s allosteric sites, disrupting signal transduction pathways implicated in cancer and diabetes .

Comparative Activity Table

Compound ClassTarget PathogenMIC (µg/mL)Source
4-(5-Substituted-oxadiazol-2-yl)pyridinesM. tuberculosis H37Rv1.6–6.25
Thiadiazole-piperidine derivativesPTP1B50–200 nM

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.8 (moderate lipophilicity), favoring blood-brain barrier penetration .

  • Aqueous Solubility: ~0.1 mg/mL at pH 7.4, necessitating formulation enhancements for oral bioavailability .

Metabolic Stability

In vitro studies of related thiadiazoles indicate resistance to CYP450-mediated oxidation, suggesting a favorable pharmacokinetic profile. The methyl groups on the pyrazole and thiadiazole rings likely shield labile positions from enzymatic degradation .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: PTP inhibition could suppress tumor growth by modulating mitogen-activated protein kinase (MAPK) pathways.

  • Infectious Diseases: Structural parallels to antimycobacterial oxadiazoles position it as a candidate for drug-resistant tuberculosis therapy .

Research Gaps and Opportunities

  • In Vivo Efficacy: No published data exist on animal models; priority should be given to murine pharmacokinetic studies.

  • Structure-Activity Relationships (SAR): Systematic modification of the thiophene and pyrazole substituents could optimize target selectivity .

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